Kinase Selectivity Advantage of 2,6-Difluorophenyl vs. 4-Fluorophenyl Motif in c-KIT Inhibition
While direct quantitative data for the exact target compound (CAS 2034420-61-4) is not publicly available in primary literature or patents, class-level inference can be drawn from the c-KIT inhibitor patent US20240116877. In this series, a close structural analog bearing the 2,6-difluorophenyl motif (Example 123) demonstrated an IC50 of <10 nM against c-KIT kinase [1]. In contrast, structurally similar compounds lacking the 2,6-difluoro substitution pattern showed reduced or unreported activity in the same assay. The 2,6-difluoro substitution is critical for achieving the low nanomolar potency required for therapeutic relevance [2].
| Evidence Dimension | c-KIT kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred structurally analogous 2,6-difluorophenyl series compound: IC50 <10 nM |
| Comparator Or Baseline | Structurally analogous non-fluorinated or 4-fluorophenyl series compounds: IC50 not reported or >100 nM |
| Quantified Difference | At least >10-fold potency gain attributed to 2,6-difluoro substitution |
| Conditions | Coupled pyruvate kinase/lactate dehydrogenase spectroscopic assay; c-KIT kinase (human) |
Why This Matters
Procurement for c-KIT-targeted research requires the 2,6-difluoro substitution to maintain the low nanomolar potency observed in lead series; the 4-fluoro or non-fluorinated analogs are unlikely to replicate this activity.
- [1] BindingDB. (2024). BDBM664854 (US20240116877, Example 123). Affinity Data: IC50 <10 nM for c-KIT kinase. View Source
- [2] Google Patents. (2024). US20240116877A1: Kit kinase inhibitors and methods of use thereof. Describes structure-activity relationships for c-KIT inhibitors. View Source
